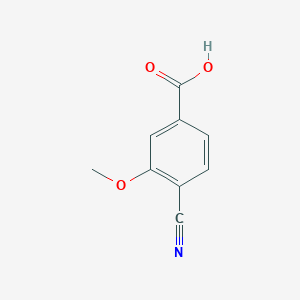

4-Cyano-3-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHJRZMASFIJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102362-00-5 | |

| Record name | 4-cyano-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-3-methoxybenzoic acid

Introduction

4-Cyano-3-methoxybenzoic acid, identified by the CAS number 102362-00-5 , is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules.[1] Its unique trifunctional structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, offers a versatile platform for chemical modifications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, safety, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The distinct arrangement of functional groups in this compound dictates its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 102362-00-5 | [2] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Predicted Boiling Point | 394.3 ± 27.0 °C | [1] |

| Predicted Density | 1.32 ± 0.1 g/cm³ | [1] |

| Storage | Room temperature, sealed, dry | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group. The aromatic region would likely show a complex splitting pattern due to the substitution pattern. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display nine unique signals. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, likely above 165 ppm. The methoxy carbon would resonate around 55-60 ppm. The aromatic carbons would show a range of chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would indicate the C≡N stretch of the nitrile group. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong band between 1680 and 1710 cm⁻¹. A broad O-H stretch from the carboxylic acid dimer would be observed in the region of 2500-3300 cm⁻¹. Additionally, C-O stretching from the methoxy group and C-H stretching from the aromatic ring and methyl group would be present.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 177. Subsequent fragmentation would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes. One plausible method is the cyanation of a corresponding halogenated precursor. While a direct, detailed protocol for this specific molecule is not widely published, a general procedure can be adapted from the synthesis of structurally similar compounds, such as 4-cyano-3-nitrobenzoic acid.[3]

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A General Approach

This protocol is an illustrative example and may require optimization.

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine the starting material (e.g., 4-bromo-3-methoxybenzoic acid), a cyanide source (e.g., copper(I) cyanide), and a high-boiling polar aprotic solvent (e.g., DMF or NMP).

-

Reaction: Heat the mixture to a high temperature (typically >150 °C) and maintain for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is typically poured into an acidic aqueous solution to precipitate the crude product. The solid is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3]

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its functional groups allow for a variety of chemical transformations to generate diverse molecular scaffolds.

-

Carboxylic Acid: This group can be readily converted into esters, amides, and other derivatives, which is a common strategy in the development of new therapeutic agents.

-

Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings, which are prevalent in many drug molecules.

-

Methoxy Group: The methoxy group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in various pharmacologically active compounds. Its utility lies in its potential as a key intermediate for the synthesis of novel drug candidates.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar chemical structures, the following precautions should be taken:

-

Hazard Classification (Anticipated): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[4]

The following diagram outlines a logical workflow for handling and safety assessment.

Caption: A workflow for the safe handling of chemical intermediates.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of organic synthesis, particularly for pharmaceutical and agrochemical research and development. Its versatile structure allows for a wide range of chemical modifications, making it a valuable tool for the creation of novel and complex molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on available information and the behavior of analogous structures. Further research into its synthesis, characterization, and utility is warranted to fully explore its capabilities.

References

An In-Depth Technical Guide to 4-Cyano-3-methoxybenzoic acid: A Key Intermediate for Advanced Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Cyano-3-methoxybenzoic acid. We will delve into its molecular characteristics, provide expert insights into its synthesis and characterization, and explore its applications as a strategic building block in the development of complex molecules. This document is structured to provide not just data, but a causal understanding of the compound's properties and utility.

Part 1: Core Molecular and Physicochemical Profile

This compound (CAS No. 102362-00-5) is a bifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a methoxy ether group. This unique combination of an electron-donating group (methoxy) and two electron-withdrawing groups (cyano and carboxyl) on a benzene ring creates a versatile chemical scaffold with distinct reactivity at each functional site. Its structure makes it a valuable intermediate for introducing specific functionalities into larger, more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals[1].

Molecular Structure

The molecular structure consists of a benzoic acid core, substituted with a methoxy group at position 3 and a cyano group at position 4.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. It is important to note that while core data is established, some physical properties like boiling point are based on predictive models.

| Property | Value | Source |

| CAS Number | 102362-00-5 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | COC1=C(C=C(C=C1)C(=O)O)C#N | |

| Boiling Point | 394.3 ± 27.0 °C (Predicted) | [1] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white crystalline solid (Expected) |

Part 2: Proposed Synthesis and Structural Characterization

As a specialized intermediate, a validated, step-by-step synthesis protocol for this compound is not widely published in standard literature. However, leveraging established organometallic transformations, a robust and high-yielding synthesis can be confidently proposed.

Rationale for Synthetic Strategy

The most logical and efficient pathway to introduce a cyano group onto an aromatic ring is through a transition-metal-catalyzed cross-coupling reaction. Palladium-catalyzed cyanation of an aryl halide (e.g., bromide or chloride) is a well-established, versatile, and highly functional-group-tolerant method[2][3][4]. This approach is preferable to classical methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric copper salts, leading to reproducibility issues and waste-disposal challenges[3].

The proposed synthesis therefore starts from the readily available precursor, 4-Bromo-3-methoxybenzoic acid . The palladium catalyst, in conjunction with a suitable phosphine ligand and a cyanide source, facilitates the substitution of the bromine atom with a nitrile group.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative methodology based on modern cross-coupling literature and requires experimental optimization for scale and purity.

Materials:

-

4-Bromo-3-methoxybenzoic acid

-

Zinc Cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Zinc powder (optional, as reductant)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-3-methoxybenzoic acid (1.0 equiv), Zinc Cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).

-

Solvent Addition: Add anhydrous, degassed DMF via cannula to the flask to achieve a substrate concentration of approximately 0.2 M.

-

Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench with 1 M HCl and dilute with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

References

- 1. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Cyano-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Cyano-3-methoxybenzoic acid, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document synthesizes its core physical and chemical properties, outlines a plausible synthetic route with detailed protocols, and discusses its applications, grounded in established chemical principles and available data.

Introduction and Molecular Identity

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a nitrile (cyano), and a methoxy group, makes it a versatile building block in organic synthesis. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing cyano and carboxyl groups imparts a unique reactivity profile, which is highly valuable for constructing complex molecular architectures.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 102362-00-5 | 1[2] |

| Molecular Formula | C₉H₇NO₃ | 3[4] |

| Molecular Weight | 177.16 g/mol | 5[6] |

| IUPAC Name | This compound | PubChem[7] |

| InChI Key | MBHJRZMASFIJBE-UHFFFAOYSA-N | PubChem[7] |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)C#N | PubChem[7] |

Physical and Chemical Properties

The physical properties of this compound are dictated by its molecular structure. The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, which typically results in a relatively high melting point and a crystalline solid state at room temperature. The aromatic ring provides rigidity, while the polar cyano and methoxy groups contribute to its overall polarity.

Table 2: Physical and Chemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Boiling Point | 394.3 ± 27.0 °C | Predicted value | 5[6] |

| Density | 1.32 ± 0.1 g/cm³ | Predicted value | --INVALID-LINK--[6] |

| pKa | ~3.9 - 4.5 | Predicted. Similar to related benzoic acids. The electron-withdrawing cyano group increases acidity compared to benzoic acid (pKa ~4.2). | 2[2] |

| XlogP | 1.5 | Predicted value indicating moderate lipophilicity. | PubChem[7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ethyl acetate, and DMSO. | Inferred from the properties of the closely related 4-methoxybenzoic acid, which is highly soluble in alcohols and ether but sparingly soluble in water.[8] | 9[9] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for selective transformations, making it a strategic precursor for various target molecules.

-

Carboxylic Acid Group: This is the most acidic site and a primary handle for modification. It readily undergoes standard transformations such as:

-

Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) to yield corresponding esters.

-

Amidation: Activation with coupling agents (e.g., EDCI, HOBt) followed by reaction with amines to form amides. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

-

Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

-

Cyano (Nitrile) Group: This group is a versatile functional handle that can be transformed into other key functionalities:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 3-methoxyterephthalic acid.

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using catalytic hydrogenation (e.g., H₂/Raney Ni) or hydride reagents. This introduces a basic center into the molecule.

-

Cycloaddition: Can participate in [3+2] cycloaddition reactions, for example with sodium azide, to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

-

-

Aromatic Ring: The benzene ring is substituted with one electron-donating group (-OCH₃) and two electron-withdrawing groups (-COOH, -CN). The methoxy group is a strong activating, ortho-, para-director, while the carboxyl and cyano groups are deactivating, meta-directors. This substitution pattern makes further electrophilic aromatic substitution challenging and highly regioselective, likely directing incoming electrophiles to the position ortho to the methoxy group and meta to the carboxyl group (C-2 position).

Caption: Key reaction pathways for this compound.

Proposed Synthesis Protocol

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Esterification of 4-Bromo-3-methoxybenzoic acid

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent copper-catalyzed cyanation, which is often performed under basic or neutral conditions at high temperatures.

-

Protocol:

-

Suspend 4-bromo-3-methoxybenzoic acid (1.0 eq) in methanol (5-10 volumes).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-3-methoxybenzoate, which can often be used in the next step without further purification.

-

Step 2: Rosenmund-von Braun Cyanation

-

Rationale: This reaction replaces the aryl bromide with a nitrile group using copper(I) cyanide. This is a standard method for introducing cyano groups onto aromatic rings. High-boiling polar aprotic solvents like DMF or NMP are typically required.

-

Protocol:

-

Combine methyl 4-bromo-3-methoxybenzoate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMF (5-10 volumes).

-

Heat the mixture to 140-160 °C and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 6-12 hours).

-

After completion, cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to break down the copper complexes.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-cyano-3-methoxybenzoate.

-

Step 3: Saponification (Ester Hydrolysis)

-

Rationale: The final step is the deprotection of the methyl ester to reveal the desired carboxylic acid. This is achieved via base-mediated hydrolysis.

-

Protocol:

-

Dissolve methyl 4-cyano-3-methoxybenzoate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to 50-60 °C.

-

Monitor the reaction by TLC until the ester is fully consumed (typically 1-3 hours).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with cold 2M HCl until the pH is ~2, leading to the precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]

-

Pharmaceutical Scaffolding: Its trifunctional nature allows it to serve as a versatile scaffold. The amide derivatives formed from its carboxylic acid are common motifs in drug candidates. The cyano and methoxy groups can be used to modulate properties like solubility, lipophilicity, and metabolic stability, or to form specific interactions with biological targets.

-

Precursor for Heterocycles: The reactive handles on this molecule can be used to construct various heterocyclic ring systems, which are prevalent in medicinal chemistry.

-

Materials Science: Benzoic acid derivatives are used in the synthesis of specialty polymers and liquid crystals. The polarity and rigidity of this molecule could make it a candidate for developing new materials with specific electronic or physical properties.

While specific drugs derived from this exact starting material are not prominently disclosed in public literature, its structural motifs are present in various kinase inhibitors and other targeted therapies. For example, substituted cyanobenzoic acids are key components in the synthesis of PARP inhibitors.[4]

Spectral Data Interpretation (Predicted)

No experimental spectra are publicly available for this compound. However, based on its structure and data from analogous compounds like 4-methoxybenzoic acid, the following spectral characteristics can be predicted.[10][11][12]

¹H NMR (in DMSO-d₆):

-

-COOH Proton: A broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublet of doublets between 7.0 and 8.0 ppm. The proton at C-5 (between the cyano and carboxyl groups) would likely be the most deshielded.

-

-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm, integrating to 3H.

¹³C NMR (in DMSO-d₆):

-

-COOH Carbon: Expected in the range of 165-170 ppm.

-

-CN Carbon: Expected in the range of 115-120 ppm.

-

Aromatic Carbons: Six distinct signals between ~110 and 160 ppm. The carbon attached to the methoxy group (C-3) would be the most shielded, while the carbon attached to the cyano group (C-4) and the carboxyl group (C-1) would be significantly downfield.

-

-OCH₃ Carbon: A signal around 55-60 ppm.[13]

FT-IR (KBr Pellet):

-

O-H Stretch (-COOH): A very broad band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (-COOH): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C≡N Stretch (-CN): A sharp, medium-intensity absorption around 2220-2240 cm⁻¹.

-

C-O Stretch (-OCH₃): Strong absorptions in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 177.

-

Key Fragments: Loss of -OH (m/z = 160), loss of -OCH₃ (m/z = 146), and loss of -COOH (m/z = 132).

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Hazards: While specific toxicity data is limited, related benzoic acids and nitriles can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. 102362-00-5|this compound|BLD Pharm [bldpharm.com]

- 2. 4-(3-Cyanophenyl)-2-methoxybenzoic acid CAS#: 1035928-76-7 [m.chemicalbook.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [myskinrecipes.com]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 8. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 12. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Cyano-3-methoxybenzoic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing critical insights into molecular structure. For researchers in materials science, medicinal chemistry, and drug development, the precise structural elucidation of novel compounds is paramount. This guide presents a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 4-Cyano-3-methoxybenzoic acid, a substituted aromatic compound with potential applications as a building block in organic synthesis. By dissecting the electronic influences of its constituent functional groups—cyano, methoxy, and carboxylic acid—we provide a robust theoretical framework for its spectral features. This document serves as a predictive reference for scientists working with this molecule, detailing expected chemical shifts, coupling constants, and signal multiplicities, and includes a validated protocol for experimental data acquisition.

Structural and Electronic Analysis

To predict the NMR spectra of this compound, a foundational understanding of its molecular architecture and the interplay of its functional groups is essential. The benzene ring is substituted with three distinct groups, each exerting a unique electronic effect that modulates the magnetic environment of every proton and carbon nucleus.

-

Carboxylic Acid (-COOH) at C1: This group is strongly electron-withdrawing through both inductive and resonance effects, significantly deshielding adjacent nuclei.

-

Methoxy Group (-OCH₃) at C3: The oxygen's lone pairs make this an electron-donating group via resonance, which increases electron density (shields) at the ortho and para positions (C2, C4, and C6).[1] However, its inductive effect is electron-withdrawing.

-

Cyano Group (-CN) at C4: This group is powerfully electron-withdrawing due to the high electronegativity of nitrogen and its triple bond, causing strong deshielding of nearby nuclei.[1]

The cumulative effect of these substituents creates a highly differentiated electronic landscape across the aromatic ring, allowing for a detailed and predictable NMR analysis.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals: three for the aromatic protons, one for the methoxy group protons, and one for the carboxylic acid proton. The solvent of choice for analysis is DMSO-d₆, which is capable of solubilizing the polar compound and allows for the observation of the exchangeable carboxylic acid proton.

Causality of Predicted Chemical Shifts (δ)

-

-COOH Proton (Hₐ): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically δ > 12 ppm . Its acidic nature and involvement in hydrogen bonding lead to significant deshielding.

-

Aromatic Protons (H-2, H-5, H-6): These protons resonate in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts are dictated by their position relative to the substituents.

-

H-2: Positioned ortho to the strongly electron-withdrawing -COOH group, this proton will be significantly deshielded. It is also ortho to the electron-donating -OCH₃ group, which provides some shielding. The net effect is a downfield shift, predicted around δ 7.7-7.9 ppm .

-

H-6: This proton is ortho to the strongly electron-withdrawing -CN group and meta to the -COOH group. It will experience substantial deshielding, making it the most downfield of the aromatic protons, predicted in the range of δ 8.1-8.3 ppm .

-

H-5: Located meta to both the -COOH and -CN groups but ortho to the -OCH₃ group, its environment is more complex. The primary influence is the shielding from the ortho methoxy group, shifting it relatively upfield compared to the other aromatic protons. Its predicted shift is around δ 7.4-7.6 ppm .

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to other protons. They will appear as a sharp singlet in the characteristic region for methoxy groups, predicted at δ 3.9-4.1 ppm .

Predicted Splitting Patterns (Multiplicity)

The aromatic protons form an AMX spin system, and their multiplicities can be predicted using the n+1 rule, considering typical coupling constants (J):

-

Ortho coupling (³J): ~7-9 Hz

-

Meta coupling (⁴J): ~2-3 Hz

-

H-2: Coupled only to H-6 via a long-range meta interaction. It will appear as a doublet (d) with J ≈ 2-3 Hz.

-

H-6: Coupled to H-5 via an ortho interaction and to H-2 via a meta interaction. It will appear as a doublet of doublets (dd) with J ≈ 8-9 Hz and J ≈ 2-3 Hz.

-

H-5: Coupled only to H-6 via an ortho interaction. It will appear as a doublet (d) with J ≈ 8-9 Hz.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | > 12.0 | broad s | - | 1H |

| H-6 | 8.1 – 8.3 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |

| H-2 | 7.7 – 7.9 | d | ⁴J ≈ 2-3 | 1H |

| H-5 | 7.4 – 7.6 | d | ³J ≈ 8-9 | 1H |

| -OCH₃ | 3.9 – 4.1 | s | - | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are predicted based on standard values for substituted benzenes.[2][3]

Causality of Predicted Chemical Shifts (δ)

-

Carboxylic Acid Carbon (C7): The carbonyl carbon of the acid is highly deshielded and is predicted to appear in the range of δ 165-168 ppm .

-

Aromatic Carbons (C1-C6): These carbons typically resonate between δ 110-160 ppm.

-

C1: Attached to the -COOH group, this carbon will be deshielded. Predicted at δ 132-135 ppm .

-

C3: Attached to the electron-donating -OCH₃ group, this carbon will be significantly shielded and shifted upfield, but its position next to two electron-withdrawing groups complicates the prediction. A reasonable estimate is δ 155-158 ppm due to the direct attachment to the electronegative oxygen.

-

C4: Attached to the electron-withdrawing -CN group, this carbon will be deshielded. However, carbons attached to cyano groups often appear more upfield than expected. Predicted at δ 110-115 ppm .

-

C2, C5, C6 (CH Carbons): These carbons are influenced by their neighboring substituents. C6, being between two electron-withdrawing groups, will be the most deshielded CH at δ 135-138 ppm . C2 will be similarly deshielded at δ 130-133 ppm . C5, ortho to the methoxy group, will be the most shielded at δ 118-122 ppm .

-

-

Cyano Carbon (C8): The carbon of the nitrile group is predicted to resonate in the range of δ 116-119 ppm .

-

Methoxy Carbon (C9): This aliphatic carbon will be the most upfield signal, predicted in the range of δ 56-58 ppm .

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C7 (-COOH) | 165 – 168 |

| C3 (-OCH₃) | 155 – 158 |

| C6 | 135 – 138 |

| C1 (-COOH) | 132 – 135 |

| C2 | 130 – 133 |

| C5 | 118 – 122 |

| C8 (-CN) | 116 – 119 |

| C4 (-CN) | 110 – 115 |

| C9 (-OCH₃) | 56 – 58 |

Standard Operating Protocol for NMR Data Acquisition

To validate these predictions, a standardized experimental approach is crucial. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Experimental Workflow

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[4]

-

Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary.

-

Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

For ¹H NMR: Acquire data using a standard pulse program. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) with a longer relaxation delay (2-5 seconds) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

-

Identify and label the chemical shift of each peak.

-

Conclusion

The theoretical ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a set of well-resolved and assignable signals. The distinct electronic nature of the carboxylic acid, methoxy, and cyano substituents creates a unique magnetic environment for each nucleus, allowing for full structural characterization. This guide provides researchers with a robust predictive framework and a validated experimental protocol, facilitating the efficient and accurate identification of this compound in complex research and development settings. The principles outlined herein are broadly applicable to the structural elucidation of other polysubstituted aromatic systems.

References

The Emerging Therapeutic Potential of 4-Cyano-3-methoxybenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming challenges such as drug resistance and the need for more targeted therapies. The benzoic acid framework, a privileged structure in medicinal chemistry, continues to serve as a foundational template for the development of new therapeutic agents. This guide focuses on a particularly promising, yet underexplored subclass: derivatives of 4-cyano-3-methoxybenzoic acid. The unique electronic and steric properties conferred by the cyano and methoxy groups create a scaffold ripe for chemical modification and biological activity. This document provides a technical deep-dive into the current understanding of these derivatives, offering researchers and drug development professionals a comprehensive resource on their synthesis, biological evaluation, and potential mechanisms of action. We will move beyond a simple recitation of facts, instead focusing on the causality behind experimental design and the logic of protocol selection, empowering you to critically evaluate and advance this exciting area of research.

Part 1: The Core Scaffold - Physicochemical Properties and Rationale for Derivatization

The this compound molecule is characterized by an aromatic ring substituted with three key functional groups: a carboxylic acid, a cyano group, and a methoxy group. This specific arrangement has profound implications for its chemical reactivity and potential for biological interaction.

-

Carboxylic Acid (-COOH): This group is a versatile handle for derivatization, commonly converted into esters, amides, or hydrazides. This allows for the systematic modification of the molecule's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.

-

Cyano Group (-CN): As a strong electron-withdrawing group, the nitrile functionality polarizes the aromatic ring, influencing its interaction with biological targets. It is also a known bioisostere for other functional groups and can participate in critical hydrogen bonds or dipole-dipole interactions within a protein's active site.

-

Methoxy Group (-OCH₃): This electron-donating group modulates the electronic properties of the ring in concert with the cyano group. It also adds lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets.

The strategic interplay of these groups makes this scaffold an ideal starting point for creating libraries of compounds with diverse physicochemical properties, thereby increasing the probability of identifying molecules with potent and selective biological activity.

Part 2: Key Biological Activities and Mechanistic Insights

While research into this specific class of compounds is still emerging, several key areas of biological activity have been identified. We will explore the most prominent of these, focusing on the underlying mechanisms and the experimental evidence.

Anticancer Activity: Targeting Uncontrolled Proliferation

A significant focus of research on benzoic acid derivatives has been in the field of oncology. Derivatives of this compound have shown promise as cytotoxic agents against various cancer cell lines.

Mechanism of Action: A prevalent mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. One of the critical signaling pathways governing this process is the p53 pathway. In a healthy cell, the tumor suppressor protein p53 is kept at low levels by its negative regulator, MDM2. Upon cellular stress (such as that induced by a chemotherapeutic agent), p53 is stabilized and activated, leading to cell cycle arrest and apoptosis. It has been hypothesized that certain derivatives of this compound may interfere with the p53-MDM2 interaction, leading to p53 activation and subsequent tumor cell death.

Diagram: Hypothesized p53-Mediated Apoptotic Pathway

Caption: A potential mechanism where the derivative inhibits MDM2, stabilizing p53.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing the cytotoxic effect of a compound on a cancer cell line. The principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in DMSO, then diluted in medium)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplate

-

Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Sample Cytotoxicity Data

| Derivative | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Compound A | MCF-7 (Breast Cancer) | 48 | 15.2 |

| Compound B | A549 (Lung Cancer) | 48 | 25.8 |

| Compound C | MCF-7 (Breast Cancer) | 48 | 8.9 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 48 | 0.8 |

Note: Data is illustrative and not from a specific publication.

Antimicrobial Activity: Combating Bacterial Pathogens

The search for new antimicrobial agents is a global health priority. Benzoic acid and its derivatives have long been known for their preservative and antimicrobial properties. The this compound scaffold offers a modern platform for developing novel antibacterial agents.

Mechanism of Action: While the exact mechanisms can vary, a common target for antibacterial compounds is the bacterial cell wall or essential enzymes involved in metabolic pathways. For instance, some benzoic acid derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in bacteria. Inhibition of this enzyme leads to a depletion of DNA precursors, halting bacterial replication.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound. This brings the total volume to 100 µL.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Diagram: Workflow for MIC Determination

Caption: A streamlined workflow for determining Minimum Inhibitory Concentration.

Part 3: Future Directions and Concluding Remarks

The derivatives of this compound represent a promising class of compounds with demonstrable potential in both oncology and infectious disease. The synthetic tractability of the core scaffold allows for extensive structure-activity relationship (SAR) studies, which will be crucial for optimizing potency and selectivity while minimizing off-target effects.

Future research should focus on:

-

Elucidating specific molecular targets through techniques like thermal shift assays, affinity chromatography, or computational docking studies.

-

Expanding the scope of biological evaluation to include anti-inflammatory, antiviral, and neuroprotective assays.

-

Conducting preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on lead compounds to assess their drug-like properties and potential for in vivo efficacy.

This guide has provided a foundational framework for understanding and exploring the therapeutic potential of this compound derivatives. By employing the robust protocols and mechanistic-driven approaches outlined herein, the scientific community can unlock the full potential of this versatile chemical scaffold.

An In-Depth Technical Guide to 4-Cyano-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

Overview and Significance

4-Cyano-3-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a highly versatile intermediate in advanced organic synthesis. Its molecular architecture, featuring a carboxylic acid, a nitrile (cyano group), and a methoxy group on a benzene ring, provides multiple reaction sites for chemical modification. This trifunctional nature makes it a valuable building block for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It covers the compound's chemical identity, physicochemical properties, plausible synthetic routes, key chemical transformations, and its applications as a strategic intermediate in the development of novel compounds.[1] The strategic placement of an electron-donating methoxy group and two electron-withdrawing groups (cyano and carboxyl) creates a unique electronic profile that influences the molecule's reactivity and utility.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is critical for reproducibility and safety in research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 102362-00-5 | [2][3] |

| Molecular Formula | C₉H₇NO₃ | [1][4] |

| Molecular Weight | 177.16 g/mol | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)C#N | [4] |

| InChI | InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12) | [4] |

| InChIKey | MBHJRZMASFIJBE-UHFFFAOYSA-N | [4] |

Physicochemical and Handling Properties

The physical properties and storage requirements are essential for experimental design and laboratory management. The data presented here are based on predicted values and standard handling protocols for aromatic carboxylic acids.

| Property | Value | Source |

| Predicted Boiling Point | 394.3 ± 27.0 °C | [1] |

| Predicted Density | 1.32 ± 0.1 g/cm³ | [1] |

| MDL Number | MFCD18203531 | [1] |

| Storage & Handling | Store at room temperature in a dry, tightly sealed container. | [1] |

Synthesis and Reactivity

Core Reactivity and Electronic Effects

The chemical behavior of this compound is dictated by the interplay of its three functional groups:

-

Carboxylic Acid (-COOH): The primary site for reactions such as esterification and amidation, allowing for linkage to other molecules.

-

Cyano Group (-C≡N): A strong electron-withdrawing group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a linchpin in the synthesis of nitrogen-containing heterocycles like tetrazoles.[5][6]

-

Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the positions ortho and para to itself.

The combined effect of the electron-donating methoxy group and the electron-withdrawing cyano and carboxyl groups creates a complex substitution pattern for further aromatic ring functionalization.

Plausible Synthetic Pathway: Rosenmund–von Braun Reaction

While specific high-yield syntheses for this compound are not extensively documented in readily accessible literature, a highly plausible and industrially relevant approach is the Rosenmund–von Braun reaction. This reaction involves the cyanation of an aryl halide using a copper(I) cyanide reagent. A logical precursor would be 4-Bromo-3-methoxybenzoic acid .

The workflow for this proposed synthesis is outlined below.

Caption: Proposed synthesis of this compound via cyanation.

Representative Experimental Protocol (Analogous Cyanation)

The following protocol is adapted from the synthesis of a structurally similar compound, 4-cyano-3-nitrobenzoic acid, and serves as an authoritative template for the cyanation of an activated aryl halide.[7]

Objective: To replace an aryl halide with a cyano group.

Materials:

-

4-Chloro-3-nitrobenzoic acid (1.0 eq)

-

Cuprous cyanide (2.0 eq)

-

Cuprous chloride (0.33 eq)

-

Quinoline (2.0 eq)

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate

-

Aqueous NaH₂PO₄

-

Brine

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel equipped for heating under an inert atmosphere, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 ml, 58 mmol).[7] The use of quinoline is critical as it serves as a high-boiling polar solvent capable of facilitating the reaction at elevated temperatures.

-

Heating: Heat the mixture under an argon atmosphere to 180°C for 3.5 hours.[7] The inert atmosphere prevents oxidation of the copper reagents.

-

Workup and Extraction: After cooling, dissolve the reaction mixture in concentrated hydrochloric acid (60 ml) to protonate the product and dissolve copper salts. Dilute with water (80 ml) and extract the product into ethyl acetate (3 x 100 ml).[7]

-

Washing: Wash the combined organic layers with aqueous NaH₂PO₄ and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the final, high-purity 4-cyano-3-nitrobenzoic acid.[7]

Key Chemical Transformations and Applications in Drug Development

This compound is primarily used as an intermediate, leveraging its functional groups for further elaboration.[1]

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety is readily converted into amides, a foundational linkage in many pharmaceutical agents. This transformation is typically achieved using standard peptide coupling agents.

Caption: General workflow for amide synthesis from the parent acid.

Representative Protocol: EDCI/HOBt Mediated Amide Coupling

This protocol is based on a standard and robust method for amide bond formation, widely used in medicinal chemistry.[8]

Objective: To couple the carboxylic acid with an amine to form an amide.

Materials:

-

This compound (1.0 eq)

-

Desired Amine (1.3 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq)

-

Hydroxybenzotriazole (HOBt) (1.3 eq)

-

N,N-Dimethylformamide (DMF) as solvent

-

Saturated NaCl solution

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Activation: Dissolve this compound in DMF. Add HOBt (1.3 eq) and EDCI (1.3 eq) at room temperature.[8] Stir for 20 minutes. This step forms a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt, minimizing side reactions and racemization.

-

Amine Addition: Add the desired amine (1.3 eq) to the reaction mixture in a single portion.

-

Reaction: Stir the reaction for an additional 30 minutes at room temperature, then heat as necessary (e.g., to 130°C for 35 minutes via microwave irradiation for accelerated synthesis) to drive the reaction to completion.[8]

-

Workup: Dilute the reaction with a saturated solution of NaCl and extract with EtOAc (3x).[8]

-

Drying and Purification: Dry the combined organic phases over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the resulting amide product via column chromatography.[8]

Application in Medicinal Chemistry

The structural motifs present in this compound are found in various classes of bioactive molecules. For instance, the related intermediate 3-Cyano-4-methoxybenzoic acid is used to prepare benzo[d]azepine derivatives that act as antagonists of the histamine H3 receptor, which are being investigated for the treatment of neurological disorders.[9] This highlights the potential of the 4-cyano-3-methoxybenzoyl scaffold in the design of novel therapeutics targeting the central nervous system and other disease areas. Its value lies in providing a rigid, well-defined core from which diverse functionalities can be appended to explore structure-activity relationships.[1]

Conclusion

This compound stands out as a strategic and versatile building block for advanced chemical synthesis. Its unique combination of a carboxylic acid, a cyano group, and a methoxy group offers multiple avenues for molecular elaboration. For researchers and professionals in drug discovery and materials science, this compound provides a robust platform for generating diverse chemical libraries and constructing complex target molecules. Understanding its reactivity, synthetic pathways, and key transformations is essential for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.

References

- 1. This compound [myskinrecipes.com]

- 2. ivychem.com [ivychem.com]

- 3. 102362-00-5|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 3-CYANO-4-ETHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. 3-CYANO-4-METHOXYBENZOIC ACID | 117738-82-6 [chemicalbook.com]

Theoretical pKa Determination of 4-Cyano-3-methoxybenzoic Acid: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for the theoretical determination of the acid dissociation constant (pKa) of 4-Cyano-3-methoxybenzoic acid. As a Senior Application Scientist, the following content is structured to deliver not just a methodology, but a foundational understanding of the principles and computational strategies essential for accurate pKa prediction in the context of pharmaceutical research and development.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties. It governs the extent of ionization at a given pH, which in turn dictates crucial characteristics such as solubility, permeability, target binding, and metabolic stability. For a molecule like this compound, an accurate understanding of its pKa is indispensable for predicting its behavior in physiological environments and for designing effective drug formulations.

Experimental determination of pKa is not always feasible, especially in the early stages of drug discovery where compound availability may be limited. Consequently, robust theoretical and computational methods for pKa prediction have become vital tools.[1] These in silico approaches allow for rapid screening of large compound libraries and provide deep mechanistic insights into the structural factors governing acidity.

Molecular Structure and Electronic Effects Analysis

The acidity of this compound is determined by the electronic influence of its substituents—the cyano (-CN) and methoxy (-OCH3) groups—on the carboxyl (-COOH) functional group. These effects can be broadly categorized as inductive and resonance effects.

-

Benzoic Acid as a Reference : Unsubstituted benzoic acid has an experimental pKa of approximately 4.2.[2] This value serves as a crucial benchmark against which the impact of the cyano and methoxy groups can be evaluated.

-

The Cyano Group (-CN) : Positioned at the 4-position (para to the carboxyl group), the cyano group is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I) and a negative resonance effect (-R). Both effects pull electron density away from the aromatic ring and, consequently, from the carboxyl group.[3] This delocalization stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, making the proton easier to dissociate.[3] Therefore, the presence of a 4-cyano group is expected to significantly increase the acidity of benzoic acid, leading to a lower pKa. For instance, p-cyanobenzoic acid has a pKa of 3.55, demonstrating this acid-strengthening effect.[2][4]

-

The Methoxy Group (-OCH3) : The methoxy group, located at the 3-position (meta to the carboxyl group), exhibits a dual electronic nature. It has a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, it also possesses a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom.[5] When positioned meta to the carboxyl group, the resonance effect does not extend to the carboxylate, and the inductive effect (-I) becomes the dominant electronic influence.[5] This electron-withdrawing inductive effect will further stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa relative to benzoic acid.

The combined influence of a powerful electron-withdrawing cyano group at the para position and a moderately electron-withdrawing methoxy group (via induction) at the meta position is anticipated to make this compound a considerably stronger acid than benzoic acid.

Visualizing Electronic Influences

The following diagram illustrates the key electronic effects influencing the acidity of this compound.

Caption: Electronic effects of substituents on this compound.

Theoretical pKa Prediction: A Quantum Mechanical Approach

Quantum mechanical (QM) methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for predicting pKa values from first principles.[6] The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in an aqueous solution.

The Thermodynamic Cycle

The direct calculation of free energy changes in solution is computationally demanding. Therefore, a thermodynamic cycle (also known as the direct method) is employed to relate the pKa to gas-phase acidities and solvation free energies.

Caption: Thermodynamic cycle for pKa calculation.

The pKa is then calculated using the equation:

pKa = ΔG°aq / (2.303 * RT)

Where:

-

ΔG°aq is the standard Gibbs free energy of dissociation in the aqueous phase.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

ΔG°aq is calculated as: ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

Step-by-Step Computational Protocol

The following protocol outlines a reliable DFT-based workflow for predicting the pKa of this compound.

Step 1: Gas-Phase Geometry Optimization and Frequency Calculation

-

Objective : To find the lowest energy conformation of both the neutral acid (HA) and its conjugate base (A⁻) in the gas phase.

-

Methodology :

-

Construct the 3D structure of this compound and its corresponding anion.

-

Perform geometry optimization using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with a 6-311+G(d,p) basis set.[7][8]

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

-

Step 2: Solvation Free Energy Calculation

-

Objective : To calculate the free energy of transferring each species from the gas phase to the aqueous phase.

-

Methodology :

-

Use the optimized gas-phase geometries from Step 1.

-

Perform a single-point energy calculation using an implicit solvation model. The Solvation Model based on Density (SMD) is a widely used and accurate model.[1][9]

-

The solvation free energy (ΔG°solv) for HA and A⁻ is the difference between their energies in solution and in the gas phase.

-

Step 3: Calculation of pKa

-

Objective : To assemble the calculated energy terms and determine the pKa.

-

Methodology :

-

Calculate the gas-phase free energy of dissociation: ΔG°gas = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA). The gas-phase free energy of the proton, G°gas(H⁺), is a standard value.

-

Calculate the aqueous-phase free energy of dissociation (ΔG°aq) using the thermodynamic cycle equation. The value for the solvation free energy of the proton, ΔG°solv(H⁺), is taken from experimental data, as it is notoriously difficult to calculate accurately.

-

Convert ΔG°aq to the pKa value using the formula mentioned previously.

-

Benchmarking and Expected Results

To validate the computational approach and to frame the predicted pKa of this compound, it is essential to compare it with the known pKa values of structurally related molecules.

| Compound | Substituents | Experimental pKa | Expected Effect on Acidity |

| Benzoic Acid | None | ~4.20[2] | Reference |

| 4-Cyanobenzoic Acid | 4-CN | 3.55[4] | Increased |

| 3-Methoxybenzoic Acid | 3-OCH3 | ~4.09 | Slightly Increased |

| This compound | 4-CN, 3-OCH3 | Predicted: < 3.55 | Significantly Increased |

Given that the 4-cyano group alone lowers the pKa to 3.55, and the 3-methoxy group also contributes a slight acid-strengthening effect, the predicted pKa for this compound is expected to be below 3.55 . The combined electron-withdrawing nature of both substituents will lead to a substantial stabilization of the conjugate base, making the parent acid significantly more acidic than benzoic acid.

Conclusion for the Research Professional

The theoretical prediction of pKa is a powerful, cost-effective tool in modern drug discovery. For this compound, a quantum mechanical approach leveraging DFT and an implicit solvation model provides a reliable pathway to an accurate pKa value. The analysis of its substituent effects suggests a pKa value significantly lower than that of benzoic acid, indicating a relatively strong organic acid. This information is critical for subsequent stages of development, including solubility studies, formulation design, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The self-validating nature of this protocol, grounded in established quantum chemical principles and benchmarked against known compounds, ensures a high degree of confidence in the resulting prediction.

References

- 1. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. how a cyano group drastically impacts the pka | Filo [askfilo.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. How to Predict pKa | Rowan [rowansci.com]

- 7. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Cyano-3-methoxybenzoic Acid

Abstract

4-Cyano-3-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the development of pharmaceuticals and advanced materials. Its bifunctional nature, featuring both a nitrile and a carboxylic acid group, allows for versatile downstream chemical modifications. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described strategy is centered on the robust and high-yielding oxidation of its aldehyde precursor, 4-formyl-3-methoxybenzonitrile. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure a reliable and reproducible outcome.

Introduction and Synthetic Strategy

The synthesis of functionalized aromatic compounds is a cornerstone of modern drug discovery and materials science. This compound, with its distinct electronic and structural properties, is an important intermediate. The strategic placement of the electron-withdrawing cyano and carboxylic acid groups, along with the electron-donating methoxy group, makes it a versatile scaffold for constructing complex molecular architectures.

Several synthetic routes can be envisioned for this target molecule. One common approach involves the Sandmeyer reaction, where an aromatic amine is converted into a nitrile.[1][2] This classic transformation involves the diazotization of an amino group on the benzoic acid ring, followed by displacement with a cyanide salt, typically catalyzed by a copper(I) salt.[3]

However, an arguably more direct and efficient route, which will be the focus of this protocol, is the oxidation of the corresponding benzaldehyde, 4-formyl-3-methoxybenzonitrile (also known as 4-cyano-2-methoxybenzaldehyde).[4] This precursor is a known intermediate in the synthesis of pharmaceutical agents like Finerenone and can be prepared via multi-step sequences or is commercially available.[5][6] The oxidation of an aldehyde to a carboxylic acid is a fundamental, high-yielding, and reliable transformation in organic synthesis, making it an ideal final step for producing the target compound with high purity.

Reaction Mechanism: Aldehyde Oxidation

The conversion of an aldehyde to a carboxylic acid is a classic oxidation reaction. One of the most effective and widely used reagents for this purpose is potassium permanganate (KMnO₄). The reaction is typically performed in an aqueous basic or neutral solution. The mechanism involves the initial formation of a hydrated aldehyde (a geminal diol), which is then attacked by the permanganate ion to form a cyclic manganate ester. This intermediate subsequently collapses, cleaving the manganese-oxygen bond and forming the carboxylate anion, while reducing the manganese from the +7 oxidation state (purple) to manganese dioxide (MnO₂, a brown precipitate) in the +4 state. An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid product.[7]

Detailed Synthesis Protocol

This protocol details the oxidation of 4-formyl-3-methoxybenzonitrile to this compound.

Materials and Equipment

-

Reagents:

-

4-Formyl-3-methoxybenzonitrile (C₉H₇NO₂, MW: 161.16 g/mol )

-

Potassium permanganate (KMnO₄, MW: 158.03 g/mol )

-

Sodium hydroxide (NaOH, MW: 40.00 g/mol ) or Potassium carbonate (K₂CO₃, MW: 138.21 g/mol )

-

Hydrochloric acid (HCl), concentrated (approx. 37%)

-

Sodium bisulfite (NaHSO₃), solid

-

Acetone

-

Deionized water

-

Ethyl acetate (for potential recrystallization)

-

Hexanes (for potential recrystallization)

-

-

Equipment:

-

Three-neck round-bottom flask (250 mL or appropriate size)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice-water bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper

-

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4.0 g (24.8 mmol) of 4-formyl-3-methoxybenzonitrile in 50 mL of acetone. Stir the solution at room temperature until the solid is fully dissolved.

-

Preparation of Oxidant: In a separate beaker, prepare a solution of potassium permanganate by dissolving 4.3 g (27.2 mmol, 1.1 equivalents) in 80 mL of deionized water. Gently warm the mixture if necessary to achieve complete dissolution, then allow it to cool to room temperature.

-

Oxidation Reaction:

-

Place the flask containing the aldehyde solution in an ice-water bath and cool the internal temperature to 0-5 °C.

-

Slowly add the potassium permanganate solution dropwise to the stirred aldehyde solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. The reaction is exothermic.

-

Upon addition, the characteristic deep purple color of the permanganate will gradually be replaced by the formation of a brown precipitate of manganese dioxide (MnO₂).

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde.

-

-

Quenching:

-

Cool the reaction mixture again in an ice-water bath.

-

To quench the excess potassium permanganate, carefully add solid sodium bisulfite in small portions until the purple color is completely discharged and only the brown MnO₂ precipitate remains.

-

-

Isolation of the Product:

-

Filter the reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the brown filter cake with a small amount of cold water (2 x 15 mL) to recover any entrained product.

-

Combine the filtrate and the washes in a beaker. If any acetone remains, it can be removed under reduced pressure.

-

Cool the clear or pale yellow filtrate in an ice-water bath.

-

Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring. The target carboxylic acid is insoluble in acidic aqueous solution and will precipitate as a white solid. Continue adding acid until the pH is approximately 2.

-

-

Purification:

-

Collect the precipitated white solid by vacuum filtration using a clean Büchner funnel.

-

Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

-

Dry the product under vacuum to yield crude this compound.

-

For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethyl acetate/hexanes mixture.

-

Quantitative Data Summary

The following table outlines the suggested quantities for a laboratory-scale synthesis.

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 4-Formyl-3-methoxybenzonitrile | 161.16 | 24.8 | 1.0 | 4.0 g |

| Potassium Permanganate (KMnO₄) | 158.03 | 27.2 | 1.1 | 4.3 g |

| Acetone | 58.08 | - | - | 50 mL |

| Water | 18.02 | - | - | 80 mL |

| Concentrated HCl (37%) | 36.46 | - | - | As needed to pH 2 |

Expected Yield: 75-90% Appearance: White to off-white solid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

-

Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Use only within a chemical fume hood. Wear acid-resistant gloves and appropriate PPE.

-

Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-